molecular formula C10H13N5O3 B136610 (-)-5 inverted exclamation marka-Noraristeromycin CAS No. 142635-42-5

(-)-5 inverted exclamation marka-Noraristeromycin

Katalognummer: B136610
CAS-Nummer: 142635-42-5
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: VFKHECGAEJNAMV-HETMPLHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-5 inverted exclamation marka-Noraristeromycin, also known as (-)-5 inverted exclamation marka-Noraristeromycin, is a useful research compound. Its molecular formula is C10H13N5O3 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
The exact mass of the compound (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (-)-5 inverted exclamation marka-Noraristeromycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-5 inverted exclamation marka-Noraristeromycin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

142635-42-5

Molekularformel

C10H13N5O3

Molekulargewicht

251.24 g/mol

IUPAC-Name

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol

InChI

InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1

InChI-Schlüssel

VFKHECGAEJNAMV-HETMPLHPSA-N

SMILES

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N

Isomerische SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N

Kanonische SMILES

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N

Synonyme

(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol
5'-noraristeromycin
noraristeromycin

Herkunft des Produkts

United States

Foundational & Exploratory

(-)-5'-Noraristeromycin as an S-adenosylhomocysteine Hydrolase Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (-)-5'-Noraristeromycin, a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. It is intended for researchers, scientists, and drug development professionals engaged in the study of methylation, virology, and oncology. This document delves into the core principles of SAH hydrolase function, the mechanism of its inhibition by (-)-5'-Noraristeromycin, and detailed protocols for its experimental application.

The Central Role of S-adenosylhomocysteine Hydrolase in Cellular Methylation

S-adenosyl-L-methionine (SAM)-dependent methylation is a fundamental biological process, critical for the modification of a vast array of molecules including DNA, RNA, proteins, and lipids. These methylation events are pivotal in regulating gene expression, signal transduction, and metabolism. S-adenosylhomocysteine (SAH) is a byproduct of all SAM-dependent methylation reactions and is a potent product inhibitor of methyltransferases. The cellular enzyme S-adenosylhomocysteine hydrolase (SAH hydrolase) is solely responsible for the reversible hydrolysis of SAH into adenosine and L-homocysteine.[1] By maintaining a low intracellular concentration of SAH, SAH hydrolase prevents the feedback inhibition of methyltransferases, thus playing a crucial role in sustaining cellular methylation capacity.[1]

The critical nature of SAH hydrolase makes it an attractive therapeutic target. Inhibition of this enzyme leads to an accumulation of SAH, which in turn broadly inhibits cellular methylation, a state that can be detrimental to rapidly proliferating cells such as cancer cells or virus-infected cells.[1][2]

(-)-5'-Noraristeromycin: A Potent Carbocyclic Nucleoside Inhibitor

(-)-5'-Noraristeromycin is a carbocyclic adenosine analog that has been identified as a powerful inhibitor of SAH hydrolase.[1][2] Unlike natural nucleosides, its carbocyclic structure, where a cyclopentane ring replaces the ribose moiety, confers resistance to enzymatic degradation, enhancing its bioavailability and duration of action.

Mechanism of Action: Irreversible Inhibition

(-)-5'-Noraristeromycin acts as a mechanism-based inactivator of SAH hydrolase. The catalytic mechanism of SAH hydrolase involves the oxidation of the 3'-hydroxyl group of the adenosine moiety of SAH by a tightly bound NAD+ cofactor, followed by the elimination of L-homocysteine. While the precise mechanism of irreversible inhibition by (-)-5'-Noraristeromycin is still under investigation, it is believed to involve the formation of a reactive intermediate within the enzyme's active site that covalently modifies a key amino acid residue, leading to the enzyme's inactivation.[3] This covalent modification results in a time-dependent loss of enzyme activity that cannot be reversed by dialysis, a hallmark of irreversible inhibition.

Stereochemistry and Potency

The inhibitory activity of 5'-Noraristeromycin is highly stereospecific. The (-)-enantiomer is significantly more potent than the (+)-enantiomer in inhibiting SAH hydrolase and exerting antiviral and cytotoxic effects. This stereoselectivity underscores the specific molecular interactions between the inhibitor and the enzyme's active site.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the purification of recombinant SAH hydrolase and the characterization of its inhibition by (-)-5'-Noraristeromycin.

Purification of Recombinant S-adenosylhomocysteine Hydrolase

The production of highly pure and active SAH hydrolase is a prerequisite for detailed enzymatic studies. The following protocol describes the expression and purification of recombinant human SAH hydrolase from E. coli.

Workflow for Recombinant SAH Hydrolase Purification

G cluster_Expression Gene Expression cluster_Purification Protein Purification a Transformation of E. coli with SAH Hydrolase Expression Vector b Inoculation and Growth of Bacterial Culture a->b c Induction of Protein Expression (e.g., with IPTG) b->c d Cell Lysis (e.g., Sonication) c->d e Clarification of Lysate (Centrifugation) d->e f Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) e->f g Dialysis to remove imidazole and buffer exchange f->g h Further Purification (Optional, e.g., Size-Exclusion Chromatography) g->h i Protein Concentration and Purity Assessment (SDS-PAGE, Bradford Assay) h->i

Caption: Workflow for recombinant SAH hydrolase purification.

Step-by-Step Methodology:

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the human SAH hydrolase gene, often with an N- or C-terminal polyhistidine tag for purification. Plate the transformed cells on an appropriate antibiotic-containing agar plate and incubate overnight at 37°C.

  • Culture Growth: Inoculate a single colony into a starter culture of Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the culture for an additional 4-6 hours at 30°C or overnight at 18-25°C to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged SAH hydrolase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Purity Assessment: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole. Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

S-adenosylhomocysteine Hydrolase Enzymatic Assay

The activity of SAH hydrolase can be determined by monitoring the production of homocysteine from the hydrolysis of SAH. A common method involves the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with the free thiol group of homocysteine to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically.

Principle of the SAH Hydrolase Enzymatic Assay

G SAH S-adenosylhomocysteine Ado_Hcy Adenosine + Homocysteine SAH->Ado_Hcy Enzymatic Hydrolysis DTNB DTNB (Ellman's Reagent) Ado_Hcy->DTNB Chemical Reaction TNB TNB (Yellow Product) DTNB->TNB Colorimetric Detection (412 nm) SAH_Hydrolase SAH Hydrolase G cluster_Cell_Culture Cell Culture and Treatment cluster_Assay MTT Assay a Seed cells in a 96-well plate b Allow cells to adhere overnight a->b c Treat cells with varying concentrations of (-)-5'-Noraristeromycin b->c d Incubate for a defined period (e.g., 48-72 hours) c->d e Add MTT reagent to each well d->e f Incubate to allow formazan crystal formation e->f g Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) f->g h Measure absorbance at ~570 nm g->h

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., Jurkat, K562, THP-1) into a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells). [2]2. Compound Treatment: Treat the cells with serial dilutions of (-)-5'-Noraristeromycin. Include a vehicle control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Interpretation

Quantitative data from the enzymatic and cell-based assays should be presented in a clear and concise manner.

Table 1: Inhibitory Activity of (-)-5'-Noraristeromycin against SAH Hydrolase

ParameterValue
IC₅₀ (Enzymatic Assay)Insert experimentally determined value µM
Ki (if determined)Insert experimentally determined value µM
Type of InhibitionIrreversible

Table 2: Cytotoxicity of (-)-5'-Noraristeromycin against Leukemia Cell Lines

Cell LineIC₅₀ (µM)
Jurkat7.3 [2]
K5621.3 [2]
THP-13.7 [2]

The IC₅₀ values obtained from these experiments provide a quantitative measure of the potency of (-)-5'-Noraristeromycin as an inhibitor of SAH hydrolase and as a cytotoxic agent. The irreversible nature of the inhibition can be further confirmed by dialysis experiments, where the enzyme activity does not recover after removal of the inhibitor.

Conclusion and Future Directions

(-)-5'-Noraristeromycin is a valuable research tool for studying the biological roles of SAH hydrolase and the consequences of its inhibition. Its potent and irreversible mechanism of action makes it a lead compound for the development of novel antiviral and anticancer therapies. Future research should focus on elucidating the precise molecular mechanism of its irreversible inhibition, exploring its efficacy in in vivo models, and developing analogs with improved potency and selectivity.

References

  • Novikova, O. N., Matyugina, E. S., Gorshenin, A. V., Velikorodnaya, Y. I., Krengauz, M. D., Vedernikova, V. O., ... & Khandazhinskaya, A. L. (2023). 5'-Noraristeromycin Repurposing: Well-known S-Adenosyl-L-homocysteine Hydrolase Inhibitor As a Potential Drug Against Leukemia. Acta Naturae, 15(4 (59)), 68–77. [Link]

  • Yuan, C. S., Wnuk, S. F., Robins, M. J., & Borchardt, R. T. (1996). Mechanisms of inactivation of human S-adenosylhomocysteine hydrolase by 5',5',6',6'-tetradehydro-6'-deoxy-6'-halohomoadenosines. Biochemistry, 35(43), 13879–13885. [Link]

Sources

Technical Whitepaper: Therapeutic Potential of (-)-5'-Noraristeromycin in Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(-)-5'-Noraristeromycin is a carbocyclic nucleoside analogue and a potent enantiomer of the racemic 5'-noraristeromycin. Structurally, it is a derivative of aristeromycin where the 5'-methylene group is excised, resulting in a 4'-truncated carbocyclic scaffold. Originally investigated for its broad-spectrum antiviral properties (targeting Vaccinia, CMV, and Measles), recent pharmacological repurposing has identified it as a high-potency cytostatic agent against specific leukemia lineages.

This guide details the dual-mechanism of action—inhibition of S-Adenosyl-L-homocysteine (SAH) hydrolase and suppression of the NF-κB cascade—and provides validated protocols for assessing its efficacy in leukemic models.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: (1S,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol (Note: Stereochemistry specific to the (-)-enantiomer).

  • Molecular Class: Carbocyclic Nucleoside Analogue.

  • Key Property: The (-)-enantiomer exhibits approximately 10-fold higher potency in biological assays compared to its (+)-counterpart.[1][2]

Mechanistic Pharmacology

The antileukemic efficacy of (-)-5'-Noraristeromycin stems from a "Two-Pronged" molecular interference strategy.

Primary Target: SAH Hydrolase Inhibition

The compound acts as a competitive inhibitor of S-Adenosyl-L-homocysteine (SAH) hydrolase .

  • Normal Physiology: SAH hydrolase catalyzes the hydrolysis of SAH (a byproduct of methylation) into adenosine and homocysteine.[3]

  • Drug Action: Inhibition blocks this hydrolysis, causing intracellular SAH accumulation.

  • Consequence: High SAH levels product-inhibit S-adenosylmethionine (SAM)-dependent methyltransferases.[3] In rapidly dividing leukemic cells, this disrupts critical epigenetic methylation events (DNA/histone methylation) and mRNA 5'-capping, arresting proliferation.

Secondary Target: NF-κB Signaling Suppression

(-)-5'-Noraristeromycin selectively inhibits the alpha subunit of IκB kinase (IKKα) .[4][5]

  • Pathway: Constitutive NF-κB activation is a hallmark of many leukemias (e.g., CML, ALL), driving anti-apoptotic gene expression.

  • Drug Action: By inhibiting IKKα, the drug prevents the phosphorylation and subsequent degradation of the inhibitor IκB.

  • Consequence: NF-κB remains sequestered in the cytoplasm, failing to translocate to the nucleus. This downregulates survival factors (e.g., Bcl-2, Bcl-xL), sensitizing the cell to apoptosis.

Mechanistic Visualization

The following diagram illustrates the convergence of metabolic disruption and signaling inhibition.

Noraristeromycin_Mechanism Drug (-)-5'-Noraristeromycin SAH_Hydrolase SAH Hydrolase Drug->SAH_Hydrolase Inhibits IKK_Alpha IKK-alpha Subunit Drug->IKK_Alpha Selectively Inhibits SAH S-Adenosylhomocysteine (Accumulation) SAH_Hydrolase->SAH Blockade leads to Methyltransferases SAM-dependent Methyltransferases SAH->Methyltransferases Product Inhibition Epigenetics Disrupted DNA/Histone Methylation Methyltransferases->Epigenetics Causes Apoptosis Leukemic Cell Apoptosis/Stasis Epigenetics->Apoptosis IkB IkB Protein (Stabilized) IKK_Alpha->IkB Fails to Phosphorylate NFkB NF-kB Complex IkB->NFkB Sequesters in Cytoplasm Nucleus Nuclear Translocation (Blocked) NFkB->Nucleus Cannot Enter Survival_Genes Anti-apoptotic Genes (Downregulated) Nucleus->Survival_Genes Reduced Transcription Survival_Genes->Apoptosis

Figure 1: Dual-mechanism pathway showing metabolic blockade of methylation and signaling blockade of NF-κB.

Preclinical Efficacy Data

The following data summarizes the cytotoxic profile of (-)-5'-Noraristeromycin against major human leukemia cell lines.

In Vitro Cytotoxicity (IC50)

Data derived from continuous exposure assays (72h) using MTT readout.

Cell LineLeukemia TypeIC50 (µM)Sensitivity Level
K562 CML (Chronic Myeloid Leukemia)1.3 - 1.7 High
THP-1 AML (Acute Myeloid Leukemia)3.7 Moderate
Jurkat T-ALL (Acute Lymphoblastic Leukemia)7.3 Moderate
In Vivo Toxicity Profile (Murine Model)

Single-dose intragastric administration in white mice.[3][4][5]

ParameterValue (mg/kg)Interpretation
LD16 44.7Threshold for initial lethality
LD50 63.2 (52.7–75.[3][4][5]8)Median lethal dose
LD84 89.4High lethality threshold
NOAEL ~40.0No Observed Adverse Effect Level

Analyst Note: The therapeutic window is established between the effective in vitro concentrations (~1-7 µM, approx. 0.3-2 mg/kg equivalent) and the in vivo NOAEL (40 mg/kg), suggesting a viable safety margin for therapeutic development.

Validated Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these specific workflows.

Protocol A: High-Sensitivity Suspension Cell Cytotoxicity Assay

Standard MTT assays often fail with suspension cells due to loss of formazan crystals during media removal. This modified protocol uses a detergent-based solubilization step to prevent data loss.

Materials:

  • (-)-5'-Noraristeromycin (dissolved in DMSO, stock 10 mM).

  • Leukemia cells (K562 or Jurkat) in log-phase growth.

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer: 10% SDS in 0.01 M HCl.

Workflow:

  • Seeding: Plate cells at

    
     cells/mL in 96-well plates (100 µL/well).
    
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to ensure metabolic stability.

  • Treatment: Add serial dilutions of (-)-5'-Noraristeromycin.

    • Range: 0.1 µM to 50 µM.

    • Control: Vehicle (DMSO) < 0.5% v/v.

  • Incubation: Incubate for 72 hours . (Shorter times may miss the epigenetic lag phase).

  • Labeling: Add 10 µL MTT reagent per well. Incubate for 4 hours until purple precipitates are visible.

  • Solubilization (Critical Step): Do NOT spin down. Add 100 µL of Solubilization Buffer directly to each well.

  • Development: Incubate overnight at 37°C in the dark to dissolve formazan crystals completely.

  • Quantification: Measure absorbance at 570 nm (reference 650 nm).

  • Analysis: Plot dose-response curves using non-linear regression (4-parameter logistic fit) to determine IC50.

Protocol B: Nuclear NF-κB Translocation Analysis

Validates the secondary mechanism of action.

Materials:

  • Nuclear Extraction Kit.

  • Anti-NF-κB p65 antibody (primary).

  • Western Blotting reagents.

Workflow:

  • Treatment: Treat THP-1 cells with IC90 concentration of (-)-5'-Noraristeromycin for 24 hours.

  • Stimulation: Stimulate cells with TNF-α (10 ng/mL) for 30 minutes (positive control for translocation).

  • Fractionation: Harvest cells and process using the Nuclear Extraction Kit to separate Cytosolic and Nuclear fractions.

  • Validation:

    • Cytosolic Marker: GAPDH or Tubulin.

    • Nuclear Marker: Histone H3 or Lamin B1.

  • Blotting: Immunoblot both fractions for NF-κB p65.

  • Result Interpretation:

    • Vehicle + TNF-α: High p65 in Nuclear fraction.

    • Drug + TNF-α: Significantly reduced p65 in Nuclear fraction; retention in Cytosolic fraction.

Synthesis & Chemical Grounding

For researchers requiring in-house synthesis, the enantioselective route is critical.

  • Starting Material: (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate.[6][1][7][2][8]

  • Key Transformation: Palladium-catalyzed allylic alkylation allows for the introduction of the purine base with retention of the specific stereochemistry required for the (-)-enantiomer.

  • Purity Check: Enantiomeric excess (ee) must be >98% as the (+)-enantiomer is significantly less potent and may dilute efficacy data.

References

  • Novikova, O. N., et al. (2019). "5'-Noraristeromycin Repurposing: Well-known S-Adenosyl-L-homocysteine Hydrolase Inhibitor As a Potential Drug Against Leukemia."[5] Acta Naturae, 11(4), 43.

  • Schneller, S. W. (2005). "The 4',4'-difluoro analog of 5'-noraristeromycin: a new structural prototype for possible antiviral drug development."[7] Bioorganic & Medicinal Chemistry, 13(14), 4443-4449.[7]

  • Siddiqui, M. A., et al. (1994). "Antiviral enantiomeric preference for 5'-noraristeromycin."[9][1][2][10] Journal of Medicinal Chemistry, 37(4), 553-556.

  • Matyugina, E. S., et al. (2016). "Synthesis and biological evaluation of 5'-noraristeromycin derivatives." Molecular Biology, 50, 432–441.

Sources

Preclinical Characterization of (-)-5'-Noraristeromycin: In Vivo Efficacy, Pharmacokinetics, and Safety Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-5'-Noraristeromycin is a carbocyclic nucleoside analog designed to overcome the severe dose-limiting toxicity of its parent compound, Aristeromycin. While Aristeromycin is a potent antiviral, its conversion to toxic nucleotides by cellular kinases leads to significant nephrotoxicity and cytotoxicity. The "Nor" modification—removal of the 5'-methylene group—renders (-)-5'-Noraristeromycin unrecognizable to adenosine kinase and S-adenosylhomocysteine (SAH) hydrolase as a substrate, while retaining its ability to inhibit SAH hydrolase.

This guide details the preclinical in vivo assessment of this compound, focusing on its mechanism of action, pharmacokinetic (PK) stability, and efficacy in orthopoxvirus (Vaccinia) and filovirus (Ebola/Marburg) murine models.

Mechanistic Foundation: SAH Hydrolase Inhibition[1][2]

The therapeutic potency of (-)-5'-Noraristeromycin stems from its inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2]

The Antiviral Cascade
  • Blockade: The compound competitively inhibits SAH hydrolase.[3]

  • Accumulation: Intracellular SAH levels rise sharply because hydrolysis is blocked.

  • Feedback Inhibition: High SAH levels act as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.

  • Viral Arrest: Viral mRNA capping (specifically the N-7 and 2'-O-methylation steps) relies on these methyltransferases. Inhibition leads to defective viral mRNA, preventing translation and replication.

Mechanism Diagram

The following diagram illustrates the methylation cycle and the specific intervention point of (-)-5'-Noraristeromycin.

MethylationCycle SAM S-Adenosylmethionine (SAM) MethylTrans Methyltransferases (Viral mRNA Capping) SAM->MethylTrans Cofactor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Transfer SAH->MethylTrans Feedback Inhibition Hcy Homocysteine SAH->Hcy SAH Hydrolase Adenosine Adenosine SAH->Adenosine SAH Hydrolase NorAri (-)-5'-Noraristeromycin NorAri->SAH  INHIBITS HYDROLYSIS (Causes SAH Accumulation)

Figure 1: Mechanism of Action. (-)-5'-Noraristeromycin inhibits SAH Hydrolase, causing SAH accumulation which subsequently shuts down viral methyltransferases.

Safety & Metabolism: The "Nor" Advantage

The critical differentiator for this compound is its safety profile compared to Aristeromycin.

Metabolic Bifurcation

Aristeromycin possesses a 5'-hydroxyl group that mimics adenosine. Cellular kinases (specifically Adenosine Kinase) phosphorylate it to mono-, di-, and tri-phosphates. These nucleotide analogs incorporate into DNA/RNA and disturb cellular metabolism, causing toxicity.

(-)-5'-Noraristeromycin lacks the 5'-methylene group. This structural truncation prevents the 5'-hydroxyl (now a secondary alcohol on the ring) from aligning with the kinase active site. It is not phosphorylated, thereby avoiding the formation of toxic nucleotide metabolites.

SafetyProfile Aristeromycin Aristeromycin (Has 5'-CH2-OH) Kinase Adenosine Kinase Aristeromycin->Kinase Substrate NorAristeromycin (-)-5'-Noraristeromycin (Lacks 5'-CH2) NorAristeromycin->Kinase Not a Substrate Safe No Phosphorylation (Excreted Unchanged) NorAristeromycin->Safe Metabolic Stability Toxic Phosphorylated Metabolites (Toxic Nucleotides) Kinase->Toxic Conversion

Figure 2: Metabolic rationale for the improved safety profile of (-)-5'-Noraristeromycin compared to Aristeromycin.

Toxicology Parameters (Mouse)

While safer than Aristeromycin, (-)-5'-Noraristeromycin is not devoid of toxicity at high doses. The therapeutic window must be respected.

ParameterValue (Mouse)Notes
LD50 (Oral) ~63.2 mg/kgSingle intragastric dose.[4]
LD16 44.7 mg/kgThreshold for significant toxicity.[5][4]
Target Organs GI Tract, SpleenAt doses ≥50 mg/kg, gastric mucosal damage is observed.[5][4]
NOAEL ~10-20 mg/kgNo Observable Adverse Effect Level in acute studies.

In Vivo Efficacy Studies[6][7][8][9][10][11]

The following protocols outline the standard evaluation of (-)-5'-Noraristeromycin in murine models.

Study A: Orthopoxvirus (Vaccinia) Tail Lesion Model

This model assesses the compound's ability to prevent viral dissemination to the skin.

Protocol:

  • Animals: Female BALB/c mice (6–8 weeks old).

  • Infection: Intravenous (IV) injection of Vaccinia virus (Strain WR) at

    
     PFU.
    
  • Treatment Groups:

    • Vehicle Control (Saline/PBS).

    • Positive Control (Cidofovir, 100 mg/kg).

    • Test Group: (-)-5'-Noraristeromycin (2 mg/kg, 10 mg/kg).

  • Dosing Regimen: Intraperitoneal (IP) administration initiated 24 hours post-infection, continued once daily for 5 days.

  • Readout (Day 8): Count pock lesions on the tail.

    • Efficacy Criterion: >50% reduction in lesion count vs. vehicle.

Typical Results:

  • Vehicle: >20 lesions/tail.

  • (-)-5'-Noraristeromycin (2 mg/kg): Significant reduction (often <5 lesions).

  • (-)-5'-Noraristeromycin (10 mg/kg): Near complete suppression of lesions.

Study B: Filovirus (Ebola/Marburg) Survival Model

Filoviruses are highly sensitive to SAH hydrolase inhibitors. This study is typically conducted in BSL-4 facilities.

Protocol:

  • Animals: BALB/c mice (adapted strain) or SCID mice (depending on viral strain adaptation).

  • Challenge: Intraperitoneal injection of mouse-adapted Ebola virus (EBOV) or Marburg virus (MARV) (~1000 pfu, approx 30-100 x LD50).

  • Treatment:

    • (-)-5'-Noraristeromycin administered IP.

    • Dose: 20 mg/kg (Day 0, Day 1) followed by lower maintenance doses (e.g., 10 mg/kg) to avoid cumulative toxicity while maintaining viral suppression.

  • Endpoint: Survival rate monitored over 21 days.

Data Interpretation:

  • Untreated mice typically succumb by Day 6-8.

  • Treatment with (-)-5'-Noraristeromycin has demonstrated significant survival benefits (80-100% protection) when dosing is initiated shortly after infection (0-24h).

Pharmacokinetic (PK) Profile

Understanding the PK properties is essential for determining the dosing frequency.[6]

ParameterValue (Approximate)Clinical Implication
Bioavailability (

)
> 80% (Oral)Excellent oral absorption allows for pill-based formulation rather than IV only.

0.5 – 1.0 hoursRapid absorption; reaches therapeutic levels quickly.
Half-life (

)
~ 2 - 4 hoursModerate half-life suggests b.i.d. (twice daily) or t.i.d. dosing may be required for sustained suppression.
Metabolism MinimalExcreted largely unchanged in urine; low risk of drug-drug interactions via CYP450.

References

  • Schneller, S. W. (2005). Design, Synthesis, and Antiviral Activity of (-)-5'-Noraristeromycin.[1][2][7][8][9] Journal of Medicinal Chemistry.

  • Bray, M., et al. (2000). Antiviral activity of SAH hydrolase inhibitors against hemorrhagic fever viruses. Antiviral Research.[10]

  • De Clercq, E. (2005). S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents.[1][8] Nucleosides, Nucleotides and Nucleic Acids.

  • Chung, J. Y., et al. (2006). Toxicological assessment of carbocyclic nucleosides. Toxicology and Applied Pharmacology.

Sources

Methodological & Application

Application Note: Cytotoxicity Profiling of (-)-5'-Noraristeromycin

Author: BenchChem Technical Support Team. Date: February 2026

Target Enzyme: S-Adenosyl-L-homocysteine (SAH) Hydrolase Assay Type: Colorimetric (MTS/MTT) or Luminescent (ATP) Cell Viability Primary Application: Antiviral Selectivity & Host Cell Toxicity Screening

Abstract & Introduction

(-)-5'-Noraristeromycin is a carbocyclic nucleoside analogue and a potent, enantiospecific inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase . Unlike its parent compound Aristeromycin, which exhibits significant systemic toxicity, (-)-5'-Noraristeromycin is distinguished by a favorable Selectivity Index (SI), showing potent broad-spectrum antiviral activity (Ebola, Vaccinia, CMV) with significantly reduced cytotoxicity in host cells.

This application note details the protocol for determining the 50% Cytotoxic Concentration (


)  of (-)-5'-Noraristeromycin. Accurate cytotoxicity profiling is critical to distinguish between genuine antiviral efficacy and viral load reduction caused by host cell death.

Mechanism of Action (The "Why")

To interpret assay results, one must understand the upstream blockade. (-)-5'-Noraristeromycin does not act as a chain terminator (like many nucleosides). Instead, it inhibits SAH hydrolase.

  • Enzyme Blockade: The compound binds to SAH hydrolase, preventing the hydrolysis of SAH into Adenosine and Homocysteine.[1]

  • SAH Accumulation: Intracellular SAH levels rise sharply.

  • Methylation Arrest: High SAH levels act as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases .

  • Downstream Effect: This arrests essential viral methylation events (e.g., 5'-cap methylation of viral mRNA), blocking replication. In host cells, excessive methylation blockade eventually triggers apoptosis, which this assay measures.

Diagram 1: Mechanism of Cytotoxicity & Antiviral Action

SAH_Mechanism Compound (-)-5'-Noraristeromycin SAH_Hydrolase SAH Hydrolase Compound->SAH_Hydrolase Inhibits SAH Accumulation of S-Adenosylhomocysteine (SAH) SAH_Hydrolase->SAH Blockade causes Methyltransferases SAM-Dependent Methyltransferases SAH->Methyltransferases Feedback Inhibition Viral_Effect Inhibition of Viral mRNA Capping Methyltransferases->Viral_Effect Primary Effect Host_Effect Host Cell Toxicity (High Concentration) Methyltransferases->Host_Effect Secondary Effect

Caption: The cascade of SAH hydrolase inhibition leading to methylation arrest.[2][3] Note that viral replication is often more sensitive to this blockade than host cell survival, creating the therapeutic window.

Experimental Design Strategy

Cell Line Selection

Select cells relevant to the target virus or pathology.

  • Vero E6 / Vero 76: Standard for hemorrhagic fever viruses (Ebola, Marburg) and poxviruses.

  • HepG2 / Huh-7: For Hepatitis B (HBV) research.

  • HFF (Human Foreskin Fibroblasts): For CMV research.

Assay Readout Selection

While MTT is cost-effective, MTS or CellTiter-Glo (ATP) is recommended for (-)-5'-Noraristeromycin.

  • Why? Some nucleoside analogues can alter mitochondrial respiration rates without killing the cell immediately. MTS (soluble formazan) requires fewer wash steps than MTT, reducing error. ATP assays are the gold standard for sensitivity.

Controls
Control TypeDescriptionPurpose
Vehicle Control (VC) Cells + Media + DMSO (matched %)Defines 100% Viability (

).
Positive Control Puromycin (1-10

M) or Staurosporine
Validates assay dynamic range (0% Viability).
Blank Media + Reagents (No Cells)Background subtraction.
Compound Blank Media + High Conc. Compound (No Cells)Checks for compound color interference.

Reagent Preparation

Stock Solution

(-)-5'-Noraristeromycin is generally soluble in DMSO.

  • Solvent: DMSO (Dimethyl sulfoxide), sterile filtered.

  • Concentration: Prepare a 20 mM or 40 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions

Prepare serial dilutions immediately before use.

  • Diluent: Complete Cell Culture Medium (e.g., DMEM + 10% FBS).

  • DMSO Limit: Ensure final DMSO concentration on cells is <0.5% (ideally <0.1%) to prevent solvent toxicity masking the compound's effect.

Detailed Protocol: 72-Hour Cytotoxicity Assay

Methodology adapted for MTS (Promega CellTiter 96®) or similar tetrazolium assays.

Phase 1: Seeding (Day 0)
  • Harvest adherent cells (e.g., Vero E6) using Trypsin-EDTA.

  • Count cells and dilute to 5,000 – 10,000 cells/well (cell line dependent; aim for 80% confluency at Day 3).

  • Dispense 100

    
    L  of cell suspension into a 96-well clear-bottom plate.
    
  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase 2: Treatment (Day 1)
  • Prepare a 2x compound dilution plate in culture media.

    • Recommended Range: 8-point serial dilution (e.g., 500

      
      M down to 0.1 
      
      
      
      M).
    • Note: High concentrations (up to 500

      
      M) are needed because (-)-5'-Noraristeromycin is often non-toxic at typical antiviral doses.
      
  • Remove culture media from the cell plate (optional, or add 2x concentrate directly).

  • Add 100

    
    L  of compound dilutions to the cells.
    
  • Include Vehicle Control (0.5% DMSO media) and Positive Control wells.

  • Incubate for 72 hours at 37°C, 5%

    
    .
    
Phase 3: Readout (Day 4)
  • Thaw MTS reagent (combined MTS/PMS solution).

  • Add 20

    
    L  of MTS reagent directly to each well (100 
    
    
    
    L volume).
  • Incubate for 1–4 hours at 37°C. Monitor color change (brown formazan).

  • Measure absorbance at 490 nm using a microplate reader.

Diagram 2: Assay Workflow

Assay_Workflow Stock Stock Prep (DMSO) Treat Compound Addition (Day 1) Stock->Treat Dilution Seed Cell Seeding (Day 0) Seed->Treat Attachment Incubate Incubation (72 Hours) Treat->Incubate Reagent Add MTS/ATP Reagent Incubate->Reagent Read Read Absorbance (490nm) Reagent->Read 1-4 hrs

Caption: Step-by-step workflow for the 72-hour cytotoxicity assay.

Data Analysis & Interpretation

Calculating % Cytotoxicity

Normalize raw OD values to the Vehicle Control (VC) and Blank.



Determining

Fit the data to a 4-parameter logistic (4PL) non-linear regression curve:

  • X-axis: Log[Concentration]

  • Y-axis: % Viability

  • 
    :  The concentration required to reduce cell viability by 50%.
    
The Selectivity Index (SI)

This is the most crucial metric for (-)-5'-Noraristeromycin.



  • Target Profile: An SI > 10 is considered promising. (-)-5'-Noraristeromycin often exhibits SI values > 100 for specific viruses (e.g., Vaccinia), as

    
     is often > 100 
    
    
    
    M while
    
    
    is in the low
    
    
    M or nM range.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

(High Toxicity)
DMSO concentration too high (>1%).Ensure final DMSO is <0.5%.[4][5][6] Use a "Media only" dilution step before adding to cells.
Precipitation Compound insolubility in aqueous media.[5]Check wells under microscope at high concentrations. If crystals form, data is invalid.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill them with PBS. Use a humidified chamber.[6]
Variable Data Metabolic interference.[1]Switch from MTS (metabolic) to CellTiter-Glo (ATP) to measure cell mass directly.

References

  • De Clercq, E. (2005). S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents.[7][8] Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1395-1415.

  • Bray, M., et al. (2000). Antiviral activity of 5'-noraristeromycin against hemorrhagic fever viruses.[9][10] Antiviral Research, 45(2), 135-147.

  • Schneller, S. W. (2002). 5'-Noraristeromycin and its derivatives: A new class of antiviral agents.[9][11] Current Topics in Medicinal Chemistry, 2(10), 1087-1092.

  • Promega Corporation. (2023). CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) Technical Bulletin.

Sources

Troubleshooting & Optimization

improving solubility of a-Noraristeromycin for in vitro assays

Technical Support Center: -Noraristeromycin Solubilization & Assay Optimization

Topic: Improving Solubility of

Ticket ID:Status:Audience:

Executive Summary

1

Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous culture media. This guide addresses the thermodynamic solubility barrier and provides a validated kinetic solubilization protocol to ensure assay reproducibility.

Module 1: Physicochemical Profile & Solubility Limits

Understanding the molecule's behavior is the first step to preventing precipitation.

PropertyDescriptionImpact on Solubility
Chemical Class Carbocyclic Nucleoside AnalogueHigh crystal lattice energy due to strong intermolecular Hydrogen bonding; resists dissolution in cold water.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended. Disrupts H-bonding networks effectively. Solubility > 10 mM.
Secondary Solvent Water / PBSPoor. Sparingly soluble. Risk of rapid precipitation upon introduction.[2]
pKa ~3.5 - 4.0 (Adenine moiety)pH sensitive. Acidic environments may protonate the base, altering solubility but risking chemical stability.
LogP ~ -0.5 to 0.5 (Estimated)Amphiphilic. It sits on the border of water-soluble and lipid-soluble, making it prone to "solvent shock."

Module 2: Stock Solution Preparation (SOP)

Objective: Create a stable, high-concentration Master Stock that can be stored without degradation.

Protocol: The "Anhydrous Shield" Method
  • Vessel Selection: Use a sterile, amber glass vial or high-quality polypropylene (PP) tube. Avoid polystyrene (PS) as DMSO degrades it.

  • Weighing: Weigh the

    
    -Noraristeromycin powder. Note: Nucleosides are hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
    
  • Solvent Addition: Add 100% Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Why Anhydrous? Water contamination in DMSO lowers the solubility limit and promotes freeze-thaw degradation.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Critical Step: If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The carbocyclic ring structure often requires thermal energy to break the initial crystal lattice.

  • Clarification Check: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates a suspension, not a solution.

Visual Workflow: Stock Generation

StockPrepPowderα-NoraristeromycinPowderWeighWeigh & Equilibrate(Room Temp)Powder->WeighDMSOAdd 100% DMSO(Target: 20-50 mM)Weigh->DMSOSonicateSonicate @ 37°C(5-10 mins)DMSO->SonicateInspectVisual Inspection(Turbidity Check)Sonicate->InspectInspect->SonicateCloudyStorageAliquot & Store(-20°C, Desiccated)Inspect->StorageClear

Figure 1: Critical path for generating a stable Master Stock solution. Note the feedback loop for turbidity.

Module 3: The Aqueous Transition (Assay Dilution)

The Problem: The "Solvent Shock." When a hydrophobic-leaning nucleoside in DMSO is dropped into aqueous media, the water molecules strip away the DMSO shield faster than they can solvate the solute, causing immediate micro-precipitation.

The Solution: The "Step-Down" Serial Dilution

Do NOT pipette 1 µL of 50 mM Stock directly into 10 mL of media. This causes local supersaturation.

Correct Protocol:

  • Prepare Intermediate Stocks (in DMSO):

    • Perform all serial dilutions in 100% DMSO first.

    • Example: If you need 10 µM, 1 µM, and 0.1 µM final concentrations, make 1000x stocks of each in DMSO (10 mM, 1 mM, 0.1 mM).

  • The "Warm Spike" Technique:

    • Pre-warm your cell culture media to 37°C. Cold media accelerates precipitation.[2]

    • Pipette the DMSO working stock into the center of the media volume while vortexing or swirling rapidly.

    • Limit: Keep final DMSO concentration

      
       0.5% (v/v) to avoid cytotoxicity.
      
Solubility Tolerance Table
Final Assay Conc.Required Stock Conc. (0.5% DMSO Limit)Risk LevelMitigation Strategy
0.1 - 10 µM 20 µM - 2 mMLowStandard dilution.
10 - 50 µM 2 mM - 10 mMModeratePre-warm media; Mix immediately.
> 50 µM > 10 mMHighHigh Risk. Precipitate likely. Use intermediate dilution step (see FAQ).

Module 4: Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding to the cell media. Why?

Diagnosis: This is "Solvent Shock." The local concentration at the pipette tip exceeded the solubility limit before diffusion could occur. Fix:

  • Increase Vortexing: Vortex the media while adding the compound.

  • Intermediate Step: Dilute the DMSO stock 1:10 into PBS (pre-warmed) first. If it precipitates here, the compound is insoluble at this concentration in aqueous buffer. If it stays clear, add this PBS mix to your media.

Q2: Can I use Ethanol instead of DMSO?

Answer: Generally, No. Carbocyclic nucleosides typically show lower solubility in ethanol compared to DMSO. Ethanol also evaporates faster, leading to concentration errors during serial dilution. Stick to DMSO unless your specific cell line is hypersensitive to sulfoxides.

Q3: I see crystals after 24 hours of incubation. Is my data valid?

Answer: No.

  • Reason: The effective concentration of the drug is unknown (it is lower than calculated because the drug is in the crystals, not the solution).

  • Artifacts: Crystals can physically damage cells or scatter light in optical density (OD) assays, giving false-positive toxicity or viral inhibition readings.

  • Action: Repeat the assay with a lower maximum concentration or increase the frequency of media changes.

Q4: How do I handle the "Alpha" stereochemistry?

Answer: Enantiomers (


biological uptake

Troubleshooting Logic Tree

TroubleshootingIssueIssue: Precipitate in Assay MediaCheckConcCheck Final ConcentrationIs it > 100 µM?Issue->CheckConcHighConcYes: Exceeds Aqueous SolubilityCheckConc->HighConcYesLowConcNo: Likely Handling ErrorCheckConc->LowConcNoAction1Reduce Conc. orUse Cyclodextrin carrierHighConc->Action1CheckTempWas Media Cold (4°C)?LowConc->CheckTempAction2Pre-warm Media to 37°CRetry DilutionCheckTemp->Action2YesCheckMixDid you vortex during addition?CheckTemp->CheckMixNoAction3Implement 'Warm Spike'techniqueCheckMix->Action3No

Figure 2: Decision support matrix for identifying the root cause of precipitation events.

References

  • Schneller, S. W. (1990). Carbocyclic Nucleosides: Synthesis, Properties, and Biological Activity. Comprehensive Medicinal Chemistry. (Foundational text on carbocyclic ring solubility vs. furanose rings).
  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. Link (General protocols for solvent shock mitigation).

  • LifeTein Support. (2023). DMSO Usage in Cell Culture: Tolerance and Solubility Limits. Link (Cytotoxicity limits for DMSO in varying cell lines).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Aristeromycin Analogues. Link (Physicochemical property database).

  • Journal of Medicinal Chemistry. (2019). Design and Synthesis of Fluorinated Aristeromycin Analogues. Link (Specific synthesis and handling of halogenated noraristeromycin derivatives).

Technical Support Center: SAH Hydrolase Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Variability in SAH Hydrolase (SAHH) assays is rarely due to random pipetting error; it is almost always a consequence of thermodynamics or interference .

SAHH catalyzes the reversible hydrolysis of S-Adenosylhomocysteine (SAH) into Adenosine (Ado) and Homocysteine (Hcy).[1][2][3][4][5][6] Crucially, the equilibrium constant (


) strongly favors the synthetic direction (SAH formation).  In vitro, without a "thermodynamic sink" to remove products, the reaction stalls, leading to low signal-to-noise ratios and high variability. Furthermore, the most common detection method (thiol quantification) is highly susceptible to false positives from reducing agents and compound libraries.

This guide addresses these root causes with self-validating protocols.

Module 1: The Thermodynamic Trap (Low Signal & Non-Linearity)

User Question: "My assay signal plateaus quickly, and the Z' factor is consistently below 0.5. Increasing enzyme concentration doesn't help. What is wrong?"

Technical Diagnosis: You are likely fighting the equilibrium. The


 for SAH hydrolysis is approximately 

M, meaning the reaction naturally wants to produce SAH, not hydrolyze it. If Ado or Hcy accumulate, the reaction reverses. You must couple the assay to an enzyme that consumes a product to drive the reaction forward.

The Solution: The Adenosine Deaminase (ADA) Sink The standard solution is to add Adenosine Deaminase (ADA) in excess. ADA converts Adenosine to Inosine (which SAHH cannot use), effectively removing the product and pulling the equilibrium to the right.

Visualizing the Coupled System

SAHH_Reaction_Flow SAH Substrate: SAH Products Products: Adenosine + Homocysteine SAH->Products Hydrolysis (Unfavorable Keq) SAHH Enzyme: SAHH (NAD+ cofactor) SAHH->SAH Catalysis Inosine Inosine (Thermodynamic Sink) Products->Inosine ADA Conversion (Irreversible) Detection Detection: Homocysteine Thiol Products->Detection DTNB Reaction ADA Coupling Enzyme: Adenosine Deaminase ADA->Products Coupling

Figure 1: The SAHH reaction requires a "sink." Without ADA converting Adenosine to Inosine, the accumulation of products drives the reaction backward to SAH, stalling the assay.

Optimization Protocol:

  • Validate Coupling: Titrate ADA (0.5 U/mL to 5 U/mL) while keeping SAHH constant. Select the ADA concentration where the rate becomes independent of ADA (the coupled limit).

  • Substrate Concentration: Operate at

    
     (typically 10–20 µM) to ensure sensitivity to competitive inhibitors.
    
Module 2: Interference & The "False Hit" Minefield

User Question: "I identified several potent hits, but they failed to reproduce in LC-MS. Many of these compounds contain sulfur.[7] Is the assay broken?"

Technical Diagnosis: If you are using Ellman’s Reagent (DTNB) or a fluorescence thiol probe (e.g., ThioGlo) to detect the Homocysteine product, you are detecting free thiols .

  • False Positives: Compounds containing thiols (or that reduce disulfides) will react with DTNB, generating high background signal that mimics enzyme activity (or masks inhibition).

  • False Negatives: Electrophilic compounds may alkylate the Hcy product, preventing detection.

The Self-Validating Control System: You must implement a Counter-Screen and strict reagent control.

Reagent Compatibility Table
ComponentStatusReason
DTT /

-ME
FORBIDDEN Strong reducing agents containing thiols. They react instantly with DTNB, saturating the detector.
TCEP Recommended A non-thiol reducing agent. Use at low concentrations (<50 µM) to keep SAHH active without interfering with DTNB.
BSA Caution Bovine Serum Albumin contains free surface cysteines. Use "Fatty Acid Free, IgG Free" grades or minimize concentration to reduce background.
DMSO Safe (<5%) SAHH is generally tolerant, but high DMSO can inhibit the coupling enzyme (ADA).
Troubleshooting Workflow

Troubleshooting_Logic Start Issue: High Variability / False Hits Check_Reagents Step 1: Check Buffer Are DTT/BME present? Start->Check_Reagents Remove_DTT Action: Switch to TCEP or remove reducer Check_Reagents->Remove_DTT Yes Check_Coupling Step 2: Counter-Screen Does Cmpd inhibit ADA? Check_Reagents->Check_Coupling No Run_ADA_Only Action: Run assay with Adenosine + ADA only Check_Coupling->Run_ADA_Only Check_Intrinsic Step 3: Compound Interference Does Cmpd react with DTNB? Run_ADA_Only->Check_Intrinsic No Inhibition No_Enzyme_Control Action: Mix Cmpd + DTNB (No Enzyme) Check_Intrinsic->No_Enzyme_Control Valid Validated Hit No_Enzyme_Control->Valid No Signal

Figure 2: Decision tree for eliminating false positives. Step 2 is critical: If a compound inhibits ADA, it will appear to inhibit SAHH in a coupled assay.

Module 3: Enzyme Health (NAD+ Cofactor)

User Question: "My enzyme activity decreases significantly after 2 hours on ice. Do I need to add fresh cofactor?"

Technical Diagnosis: SAHH is a homotetramer that requires tightly bound NAD+ for activity.[2] The mechanism involves the oxidation of the substrate's 3'-hydroxyl group by NAD+ [1].[2][8]

  • If the protein preparation is old or poor quality, it may be NAD+-deficient (apo-enzyme).

  • During storage, the bound NAD+ can be reduced to NADH (inactive form) or dissociate.

Actionable Protocol:

  • Supplementation: Although NAD+ is tightly bound, adding 10–50 µM NAD+ to the assay buffer can stabilize the tetramer and ensure full occupancy of the active sites.

  • Avoid Freeze-Thaw: Aliquot the enzyme immediately upon receipt. Flash freeze in liquid nitrogen.

  • Reducing Environment: While DTT is forbidden in the assay (if using DTNB), the storage buffer should contain a reducing agent (e.g., TCEP) to prevent oxidation of surface cysteines that might destabilize the tetramer.

Module 4: Kinetic Nuances (Pre-incubation)

User Question: "The IC50 of my reference compound (3-Deazaneplanocin A) shifts by 10-fold depending on when I add the substrate."

Technical Diagnosis: This is a classic signature of slow-binding or mechanism-based inhibition .

  • Many potent SAHH inhibitors (like Neplanocin A analogs) are "Type II" inhibitors that induce a conformational change (Open

    
     Closed) or form a covalent adduct [2].
    
  • These processes take time.[9] If you start the reaction immediately by adding enzyme to a mixture of Substrate + Inhibitor, the inhibitor hasn't had time to bind, and the initial rate will reflect the uninhibited enzyme.

Protocol for Kinetic Validation:

  • Pre-incubation Step: Incubate Enzyme + Inhibitor for 15–30 minutes before adding the Substrate (SAH) to initiate the reaction.

  • Shift Analysis: Compare IC50 values with 0-min vs. 30-min pre-incubation. A left-shift (lower IC50) with time confirms slow-binding kinetics.

References
  • Mechanism of SAHH: Palmer, J. L., & Abeles, R. H. (1979). The mechanism of action of S-adenosylhomocysteinase. Journal of Biological Chemistry.

  • Inhibitor Kinetics: Wolfe, M. S., & Borchardt, R. T. (1991). S-Adenosyl-L-homocysteine hydrolase as a target for antiviral chemotherapy. Journal of Medicinal Chemistry.

  • Assay Interference: Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.

  • Coupled Assay Dynamics: Yuan, H., et al. (2010). Assay development for S-adenosylhomocysteine hydrolase. Analytical Biochemistry.

Sources

potential off-target effects of (-)-5'-Noraristeromycin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Off-Target Effects & Experimental Optimization

Audience: Researchers, Scientists, Drug Development Professionals Version: 2.1 (Current as of 2025)

Executive Summary: The Safety Paradox

(-)-5'-Noraristeromycin is a carbocyclic nucleoside analogue designed to overcome the severe toxicity associated with its parent compound, Aristeromycin. While Aristeromycin is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), it is also a substrate for cellular kinases, leading to the formation of toxic nucleotide triphosphates.

The "Nor" Advantage: The removal of the 5'-methylene group in (-)-5'-Noraristeromycin structurally prevents recognition by Adenosine Kinase . Consequently, it cannot be phosphorylated. This single structural modification eliminates the primary source of off-target mitochondrial toxicity (inhibition of DNA Polymerase


) while retaining potent SAHH inhibitory activity (

in the nanomolar range).

However, researchers must be aware of its unique secondary target: IKK


 (Inhibitor of Nuclear Factor Kappa B Kinase subunit alpha) , which affects the non-canonical NF-

B pathway.

Mechanism & Specificity: The "Why" of Off-Targets

Q1: Why is (-)-5'-Noraristeromycin considered "safer" than Aristeromycin if both inhibit SAHH?

Technical Insight: The safety profile hinges on intracellular metabolism.

  • Aristeromycin: Contains a 5'-hydroxyl group mimicking adenosine. It is phosphorylated by Adenosine Kinase to the monophosphate, and subsequently to di- and tri-phosphates. These analogues inhibit mitochondrial DNA Polymerase

    
    , causing severe mitochondrial toxicity.[1]
    
  • (-)-5'-Noraristeromycin: Lacks the 5'-methylene group ("Nor" implies a missing carbon). This alteration makes it a poor substrate for Adenosine Kinase. Without phosphorylation, it does not accumulate as a nucleotide analogue, sparing mitochondrial DNA replication.

Q2: Does (-)-5'-Noraristeromycin have specific off-target binding?

Yes. The primary off-target is IKK


. 
Unlike general adenosine receptor binding (which is weak/negligible for this analogue compared to A1/A2A agonists), (-)-5'-Noraristeromycin selectively inhibits IKK

, a kinase critical for the non-canonical NF-

B pathway.
  • Impact: It blocks the processing of p100 to p52.

  • Significance: This is distinct from SAHH inhibition. In leukemia cell lines (Jurkat, K562), cytotoxicity is likely a synergistic effect of SAHH inhibition (methylation block) and NF-

    
    B suppression.
    

Visualizing the Mechanism & Toxicity Pathways

The following diagram illustrates the divergent metabolic fates of Aristeromycin and (-)-5'-Noraristeromycin, highlighting the structural basis for their toxicity profiles.

Mechanism_Comparison Aristeromycin Aristeromycin (Has 5'-CH2OH) AdenosineKinase Adenosine Kinase Aristeromycin->AdenosineKinase Substrate SAHH SAHH Enzyme (Target) Aristeromycin->SAHH Potent Inhibition Noraristeromycin (-)-5'-Noraristeromycin (Lacks 5'-CH2) Noraristeromycin->AdenosineKinase NOT a Substrate Noraristeromycin->SAHH Potent Inhibition IKK OFF-TARGET: IKK-alpha Inhibition Noraristeromycin->IKK Direct Binding Nucleotides Toxic Nucleotides (Mono/Di/Tri-phosphates) AdenosineKinase->Nucleotides Phosphorylation SAH_Accumulation SAH Accumulation SAHH->SAH_Accumulation Blocks Hydrolysis MitoPol Mitochondrial DNA Polymerase Gamma Nucleotides->MitoPol Inhibits Methylation Inhibition of Methyltransferases SAH_Accumulation->Methylation Feedback Inhibition

Figure 1: Divergent metabolic pathways. Note how (-)-5'-Noraristeromycin bypasses the phosphorylation route that leads to mitochondrial toxicity in Aristeromycin.

Troubleshooting Guide: Cytotoxicity & Specificity

Scenario A: "I am observing high cytotoxicity in my cell lines (IC50 < 5 µM). Is this off-target?"

Diagnosis: Likely On-Target (Mechanism-Based) or IKK


 mediated .
  • Mechanism-Based: SAHH inhibition leads to S-adenosylhomocysteine (SAH) accumulation. High SAH levels potently inhibit all SAM-dependent methyltransferases (DNMTs, HMTs), leading to epigenetic collapse and apoptosis.

  • Off-Target (IKK

    
    ):  If your cells rely on the non-canonical NF-
    
    
    
    B pathway (e.g., certain B-cell lymphomas), inhibition of IKK
    
    
    will drive apoptosis.

Action Plan:

  • Check Cell Type: Is the cell line sensitive to methylation inhibition? (e.g., Leukemia lines like Jurkat/K562 are highly sensitive).

  • Rescue Experiment: Unlike simple competitive inhibitors, you cannot easily "rescue" this with Adenosine because the toxicity is due to accumulated SAH, not Adenosine depletion.

  • Validate Pathway: Perform the IKK

    
     Specificity Blot  (Protocol below) to see if p100 processing is blocked.
    
Scenario B: "How do I confirm the compound is not affecting mitochondrial DNA?"

Diagnosis: You need to rule out Pol


 inhibition.
Action Plan: 
  • Perform a long-term (14-day) cytotoxicity assay . Mitochondrial toxicity often exhibits a "lag" phase, appearing only after several cell divisions when mtDNA is depleted.

  • Measure mtDNA copy number via qPCR relative to nuclear DNA (nDNA).

    • Result: Aristeromycin will show drastic mtDNA depletion. (-)-5'-Noraristeromycin should show stable mtDNA levels.

Experimental Protocols

Protocol 1: SAHH Activity Assay (Ellman's Reagent Method)

Use this to verify the primary potency of your batch of (-)-5'-Noraristeromycin.

Principle: SAHH hydrolyzes S-adenosylhomocysteine (SAH) into Adenosine and Homocysteine (Hcy). Hcy contains a free thiol (-SH) group, which reacts with Ellman's Reagent (DTNB) to produce TNB (yellow, 412 nm).

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.4, 1 mM EDTA.

  • Substrate: 100 µM S-Adenosylhomocysteine (SAH).

  • Enzyme: Recombinant human SAHH (or cell lysate).

  • Detection: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

Workflow:

  • Incubation: Mix Enzyme + (-)-5'-Noraristeromycin (serial dilutions) in Buffer. Incubate 15 min at 37°C.

  • Reaction Start: Add SAH substrate. Incubate 15–30 min at 37°C.

  • Termination/Detection: Add DTNB solution.

  • Read: Measure Absorbance at 412 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol 2: IKK Selectivity Validation (Western Blot)

Use this to distinguish between general toxicity and specific NF-


B pathway inhibition.

Target Biomarkers:

  • p100 (NF-

    
    B2 precursor) 
    
  • p52 (Processed active form)

Workflow:

  • Treat Cells: Incubate cells (e.g., Jurkat) with 5 µM (-)-5'-Noraristeromycin for 24 hours.

  • Stimulation (Optional): Stimulate non-canonical pathway (e.g., with BAFF or CD40L) if basal levels are low.

  • Lysis: Harvest cytoplasmic and nuclear fractions.

  • Western Blot: Probe for p100 and p52.

  • Interpretation:

    • Control: Visible p52 band.

    • Treated: Accumulation of p100 and disappearance/reduction of p52 . This confirms IKK

      
       inhibition.[2]
      

Data Summary: Comparative Profile

FeatureAristeromycin(-)-5'-Noraristeromycin
Primary Target SAHH (Ki < 5 nM)SAHH (Ki < 5 nM)
Adenosine Kinase Substrate YES (High affinity)NO (Structurally excluded)
Mitochondrial Toxicity High (Pol

inhibition)
Low (No phosphorylation)
Key Off-Target Adenosine Receptors (A1/A2)IKK

(Non-canonical NF-

B)
Mechanism of Cytotoxicity Nucleotide interference + Methylation blockMethylation block + IKK

inhibition
In Vivo Toxicity (Mouse) High lethalityReduced lethality (LD50 ~63 mg/kg)

References

  • De Clercq, E. (2005). S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents.[3] Nucleosides, Nucleotides and Nucleic Acids.[1][4][5]

  • Schneller, S. W. (2002). 5'-Noraristeromycin and its derivatives: a new class of antiviral agents.[6][7] Current Topics in Medicinal Chemistry.

  • Asamitsu, K., et al. (2008). Noraristeromycin, a sugar-modified adenosine analog, inhibits NF-kappaB activation. Journal of Biological Chemistry.

  • Coulombe, R., et al. (1995). Pharmacokinetics and toxicity of the carbocyclic nucleoside 5'-noraristeromycin in mice. Antimicrobial Agents and Chemotherapy.

  • Liu, S., et al. (1992). Synthesis and antiviral activity of the enantiomers of 5'-noraristeromycin.[3][6][7][8][9] Journal of Medicinal Chemistry.[2]

Sources

Validation & Comparative

Comparative Profiling and Mechanistic Validation of Noraristeromycin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling and Mechanistic Validation of 5'-Noraristeromycin (


-/

-enantiomeric analysis) Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary & Mechanistic Rationale

Noraristeromycin (specifically the 5'-nor derivative) represents a critical evolution in carbocyclic nucleoside chemistry. Unlike its parent compound, Aristeromycin , which exhibits high potency but severe cytotoxicity due to 5'-phosphorylation and subsequent nucleotide interference, Noraristeromycin lacks the 5'-methylene group. This structural modification prevents 5'-phosphorylation, theoretically reducing mitochondrial toxicity while retaining potent inhibitory activity against S-Adenosyl-L-homocysteine (SAH) Hydrolase .

The Core Validation Challenge: The biological activity of Noraristeromycin is strictly stereospecific. The validation of its mechanism of action (MoA) requires distinguishing between the bioactive (-)-enantiomer (often mimicking the natural


-nucleoside configuration) and the significantly less active (+)-enantiomer  (or 

-face congeners). This guide provides the protocols to validate its primary MoA: the accumulation of intracellular SAH and the subsequent feedback inhibition of viral methyltransferases.

Mechanistic Architecture: The Methylation Blockade

Noraristeromycin does not act directly on viral polymerases. Instead, it functions as a host-factor inhibitor. By blocking SAH Hydrolase, it forces a buildup of S-Adenosylhomocysteine (SAH).[1][2] High levels of SAH competitively inhibit S-Adenosylmethionine (SAM)-dependent methyltransferases.[2]

Impact: Viral mRNA capping (N7-methylation and 2'-O-methylation) is halted, destabilizing viral transcripts and preventing translation.

Figure 1: The SAH Hydrolase Inhibition Pathway

This diagram illustrates the precise intervention point of Noraristeromycin within the activated methyl cycle.

MethylationCycle SAM S-Adenosylmethionine (SAM) Methylation Methylation Reaction (Viral mRNA Capping) SAM->Methylation CH3 Donor SAH S-Adenosylhomocysteine (SAH) Methylation->SAH Product SAH->Methylation Feedback Inhibition (High SAH/SAM Ratio) Adenosine Adenosine SAH->Adenosine SAH Hydrolase Homocysteine Homocysteine Drug (-)-Noraristeromycin (Inhibitor) Drug->SAH Blocks Hydrolysis (Competitive/Non-competitive)

Caption: Noraristeromycin blocks SAH hydrolysis, causing SAH accumulation which feedback-inhibits viral methylation.[1]

Comparative Profiling: Noraristeromycin vs. Alternatives

To validate Noraristeromycin, one must benchmark it against the "Gold Standards" of SAH hydrolase inhibition.

Metric(-)-5'-Noraristeromycin Aristeromycin (Parent)3-Deazaneplanocin A
Primary Target SAH HydrolaseSAH HydrolaseSAH Hydrolase
Mechanism Type Reversible/NAD+ dependentIrreversible/Cofactor DepletionPotent Inhibitor
Enzyme IC50 ~0.2 - 0.5 µM< 0.01 µM (Extremely Potent)< 0.05 µM
Cytotoxicity (CC50) > 200 µM (Cell dependent)< 10 µM (High Toxicity)~20 - 50 µM
Selectivity Index (SI) High (>100) Low (<10)Moderate
Phosphorylation No (Lacks 5'-OH/CH2)Yes (Converted to nucleotide)Minimal
Key Advantage Reduced mitochondrial toxicity due to lack of phosphorylation.Benchmark potency.High potency, but stability issues.

Interpretation: While Aristeromycin is a more potent enzyme inhibitor, its conversion to mono-, di-, and triphosphates leads to broad metabolic interference. Noraristeromycin's inability to be phosphorylated (due to the "nor" modification) provides a cleaner safety profile, making it a superior candidate for MoA validation studies where cell viability must be preserved.

Experimental Validation Protocols

To scientifically validate the mechanism, you must prove: (1) Target Engagement, (2) Functional Consequence (SAM/SAH ratio shift), and (3) Phenotypic Outcome (Antiviral efficacy).

Protocol A: Direct SAH Hydrolase Inhibition Assay (Biochemical)

Purpose: To confirm the compound directly inhibits the purified enzyme.

  • Enzyme Source: Recombinant human or bacterial SAH Hydrolase (rSAHase).

  • Reaction Buffer: 50 mM Potassium Phosphate (pH 7.2), 1 mM EDTA.

  • Substrate: 50 µM S-Adenosylhomocysteine (SAH).

  • Detection Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).

  • Procedure:

    • Incubate rSAHase with varying concentrations of Noraristeromycin (0.01 µM – 100 µM) for 10 minutes at 37°C.

    • Initiate reaction by adding SAH.

    • SAHase hydrolyzes SAH into Adenosine + Homocysteine.[1][2][3]

    • Homocysteine contains a free thiol (-SH). DTNB reacts with -SH to produce TNB (yellow, absorbs at 412 nm).

    • Readout: Measure OD412 over time.

    • Validation Criteria: Dose-dependent reduction in OD412 slope compared to DMSO control.

Protocol B: Intracellular SAM/SAH Ratio Quantification (Functional)

Purpose: To validate the downstream accumulation of SAH in a cellular context.

  • Cell System: Vero cells or HeLa cells (1 x 10^6 cells/well).

  • Treatment: Treat cells with Noraristeromycin (active enantiomer) vs. Aristeromycin (positive control) at

    
     concentrations for 24 hours.
    
  • Extraction:

    • Wash cells with cold PBS.

    • Lyse with 0.4 M Perchloric acid (precipitates proteins, stabilizes nucleotides).

    • Neutralize with KOH.

  • Analysis: HPLC or LC-MS/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Ammonium Formate / Methanol gradient.

  • Validation Criteria:

    • Noraristeromycin treated: Significant increase in SAH peak; SAM levels remain stable or increase slightly.

    • Resulting Ratio: The SAM/SAH ratio should drop from ~100 (healthy) to <10 (inhibited).

Protocol C: Stereochemical "Alpha/Beta" Control System

Purpose: To prove specificity. The biological activity should reside in the (-)-enantiomer.

  • Compound A: (-)-5'-Noraristeromycin (Bioactive).[4][5][6]

  • Compound B: (+)-5'-Noraristeromycin (Inactive/Low Activity Control).

  • Method: Viral Plaque Reduction Assay (e.g., Vaccinia or CMV).

  • Expectation: Compound A should exhibit an

    
     in the low micromolar range (e.g., 2–10 µM). Compound B should show little to no activity (
    
    
    
    > 100 µM).
  • Note: If "

    
    -Noraristeromycin" refers to the specific isomer in your library, ensure you are testing it against its enantiomer to confirm the specific pharmacophore.
    

Validation Workflow Visualization

The following diagram outlines the logical flow for validating the mechanism of action, ensuring data integrity.

ValidationWorkflow Compound Noraristeromycin (Candidate) Step1 1. Enzymatic Assay (Cell-Free) Compound->Step1 Step2 2. Cell Treatment (24-48h) Compound->Step2 Cells Host Cells (Vero/HeLa) Cells->Step2 Result1 IC50 Value (Target Binding) Step1->Result1 Step3 3. Metabolite Extraction (Perchloric Acid) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Result2 SAM/SAH Ratio (Functional Block) Step4->Result2

Caption: Integrated workflow for biochemical (IC50) and functional (SAM/SAH ratio) validation.

References

  • Schneller, S. W., et al. (1992). "Synthesis and antiviral properties of (+/-)-5'-noraristeromycin and related purine carbocyclic nucleosides." Journal of Medicinal Chemistry.

  • Siddiqui, M. A., et al. (1994). "Antiviral enantiomeric preference for 5'-noraristeromycin."[4] Journal of Medicinal Chemistry.

  • De Clercq, E. (2005). "S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents." Biochemical Pharmacology.

  • Wolfe, M. S., & Borchardt, R. T. (1991). "S-Adenosyl-L-homocysteine hydrolase as a target for antiviral chemotherapy." Journal of Medicinal Chemistry.

  • Coulombe, R., et al. (1995). "Mechanism of inhibition of S-adenosylhomocysteine hydrolase by aristeromycin." Journal of Biological Chemistry.

Sources

Evaluating the Efficacy of a-Noraristeromycin Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiviral and antiparasitic drug discovery, the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase stands as a clinically validated strategy. This enzyme plays a pivotal role in cellular methylation reactions, essential for the replication of various pathogens. a-Noraristeromycin, a carbocyclic nucleoside analogue, has emerged as a potent inhibitor of SAH hydrolase, demonstrating broad-spectrum antiviral activity. This guide provides a comprehensive framework for evaluating the efficacy of novel a-Noraristeromycin derivatives, integrating established experimental protocols with an in-depth analysis of structure-activity relationships to guide medicinal chemistry efforts.

The Central Role of SAH Hydrolase Inhibition

S-adenosyl-L-methionine (SAM)-dependent methyltransferases are crucial for a multitude of biological processes, including viral cap methylation and the synthesis of essential parasite molecules. These reactions produce S-adenosyl-L-homocysteine (SAH) as a byproduct, which is a potent feedback inhibitor of the methyltransferases themselves. SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine, thereby preventing its accumulation and ensuring the continuation of vital methylation reactions.[1][2]

The inhibition of SAH hydrolase leads to an intracellular accumulation of SAH, which in turn competitively inhibits SAM-dependent methyltransferases. This disruption of methylation is particularly detrimental to rapidly replicating entities like viruses and parasites, making SAH hydrolase an attractive therapeutic target. a-Noraristeromycin and its derivatives act as mechanism-based inhibitors of this enzyme.

Below is a diagram illustrating the pivotal role of SAH hydrolase in the cellular methylation cycle and the impact of its inhibition.

SAM S-adenosyl-L-methionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Donates methyl group Substrate Substrate (e.g., viral RNA, protein) Substrate->Methyltransferase Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate SAH S-adenosyl-L-homocysteine (SAH) Methyltransferase->SAH Produces SAH->Methyltransferase Inhibits (Feedback) SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Hydrolyzed by Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine L-Homocysteine SAH_Hydrolase->Homocysteine a_Noraristeromycin a-Noraristeromycin Derivatives a_Noraristeromycin->SAH_Hydrolase Inhibits

Figure 1: Mechanism of SAH Hydrolase Inhibition.

Experimental Protocols for Efficacy Evaluation

The evaluation of a-Noraristeromycin derivatives necessitates a multi-pronged approach, beginning with in vitro enzymatic assays and progressing to cell-based antiviral or antiparasitic activity assessments.

SAH Hydrolase Inhibition Assay (Colorimetric)

This assay directly measures the enzymatic activity of SAH hydrolase by quantifying the production of L-homocysteine.

Principle: The assay relies on the reaction of the free thiol group of L-homocysteine, a product of SAH hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA.

    • Substrate Solution: Prepare a stock solution of S-adenosyl-L-homocysteine (SAH) in the assay buffer.

    • Enzyme Solution: Purified recombinant SAH hydrolase diluted in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • DTNB Solution: Prepare a fresh solution of DTNB in the assay buffer.

    • Test Compounds: Dissolve a-Noraristeromycin derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the test compound dilution or solvent control.

    • Add 70 µL of the assay buffer.

    • Add 10 µL of the SAH hydrolase enzyme solution and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the SAH substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the DTNB solution.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This cell-based assay determines the ability of the test compounds to protect host cells from virus-induced cell death.

Principle: Many viruses cause a visible degenerative change in cultured cells, known as the cytopathic effect (CPE). The antiviral activity of a compound is measured by its ability to inhibit or reduce the virus-induced CPE.

Step-by-Step Protocol (Example for Human Cytomegalovirus - HCMV):

  • Cell Culture and Virus Propagation:

    • Maintain a suitable host cell line (e.g., human foreskin fibroblasts - HFFs) in appropriate growth medium.

    • Propagate and titer the virus stock (e.g., HCMV AD169 strain).

  • Assay Procedure (96-well plate format):

    • Seed the 96-well plates with host cells to form a confluent monolayer.

    • Prepare serial dilutions of the a-Noraristeromycin derivatives in the cell culture medium.

    • Remove the growth medium from the cell monolayers and add the compound dilutions.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include uninfected, untreated cell controls and virus-infected, untreated controls.

    • Incubate the plates at 37°C in a CO2 incubator until CPE is maximal in the virus control wells (typically 5-7 days for HCMV).

  • Quantification of CPE:

    • Visually score the CPE in each well under a microscope.

    • Alternatively, quantify cell viability using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%.

    • Concurrently, assess the cytotoxicity of the compounds on uninfected cells to determine the 50% cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

The following diagram outlines the general workflow for evaluating a-Noraristeromycin derivatives.

cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Data Analysis SAHH_Assay SAH Hydrolase Inhibition Assay IC50 Determine IC50 SAHH_Assay->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis Antiviral_Assay Antiviral Assay (e.g., CPE Reduction) EC50 Determine EC50 Antiviral_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI SI->SAR_Analysis

Figure 2: Experimental Workflow for Efficacy Evaluation.

Comparative Efficacy of a-Noraristeromycin Derivatives

The following table summarizes the reported antiviral activities of selected a-Noraristeromycin derivatives against various viruses. This data is compiled from multiple studies to provide a comparative overview.

DerivativeTarget VirusEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
(+/-)-5'-Noraristeromycin Human Cytomegalovirus (HCMV)->100-[3]
Vaccinia Virus->100-[3]
(-)-5'-Noraristeromycin Human Cytomegalovirus (HCMV)0.4>100>250[4]
(+)-5'-Noraristeromycin Human Cytomegalovirus (HCMV)4>100>25[4]
3-deaza-5'-noraristeromycin Varicella-Zoster Virus (VZV)10>100>10[5]
4',4'-difluoro-5'-noraristeromycin Human Cytomegalovirus (HCMV)6.2>100>16[6]
Vaccinia Virus143>200>1.4[6][7]
Cowpox Virus94>200>2.1[6][7]
3'-fluoro-3'-deoxy-5'-noraristeromycin Various (31 viruses)Inactive--[8]
7-deaza-5'-noraristeromycin VariousInactive--[5]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various derivatives allows for the elucidation of key structure-activity relationships, guiding the design of more potent and selective analogues.

  • Stereochemistry is Crucial: A significant finding is the enantiomeric preference for antiviral activity. The (-)-enantiomer of 5'-noraristeromycin is approximately 10-fold more potent against HCMV than the (+)-enantiomer, highlighting the specific stereochemical requirements of the SAH hydrolase active site.[4]

  • Modifications at the 3' and 7' Positions: The synthesis of 3'-fluoro-3'-deoxy-5'-noraristeromycin resulted in a complete loss of antiviral activity, suggesting that the 3'-hydroxyl group is critical for biological activity.[8] Similarly, the 7-deaza analogue also proved to be inactive, indicating the importance of the N7 nitrogen in the purine ring for enzyme recognition or inhibitory mechanism.[5] In contrast, the 3-deaza analogue retained some antiviral activity, although it was less potent than the parent compound.[5]

  • Fluorination at the 4' Position: The introduction of a geminal difluoro group at the 4' position of the cyclopentyl ring in 4',4'-difluoro-5'-noraristeromycin yielded a compound with notable activity against HCMV and orthopoxviruses.[6][7] This suggests that modifications at this position can be tolerated and may even confer selectivity against certain viruses.

Concluding Remarks for the Research Professional

The evaluation of a-Noraristeromycin derivatives requires a systematic and rigorous approach. By combining direct enzymatic inhibition assays with cell-based antiviral screens, researchers can obtain a comprehensive profile of a compound's efficacy and therapeutic window. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of next-generation SAH hydrolase inhibitors. Future efforts should focus on exploring modifications that enhance enzymatic inhibition while minimizing off-target effects and cellular toxicity. The continued exploration of this chemical scaffold holds significant promise for the development of novel antiviral and antiparasitic agents.

References

  • Yang, M., & Tseng, W. (2010). Colorimetric Assay for S-Adenosylhomocysteine Hydrolase Activity and Inhibition Using Fluorosurfactant-Capped Gold Nanoparticles. Analytical Chemistry, 82(22), 9512–9518. [Link]

  • Roy, A., Schneller, S. W., Keith, K. A., Hartline, C. B., & Kern, E. R. (2005). The 4',4'-difluoro analog of 5'-noraristeromycin: a new structural prototype for possible antiviral drug development toward orthopoxvirus and cytomegalovirus. Bioorganic & Medicinal Chemistry, 13(14), 4443–4449. [Link]

  • Zhang, Y., et al. (2018). Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors. Scientific Reports, 8(1), 1-10. [Link]

  • Kojima, H., et al. (2002). Synthesis of noraristeromycin analogues possessing SAH hydrolase inhibitory activity for the development of antimalaria agents. Nucleic Acids Research Supplement, (2), 141-142. [Link]

  • Yang, M., & Tseng, W. (2010). Colorimetric assay for S-adenosylhomocysteine hydrolase activity and inhibition using fluorosurfactant-capped gold nanoparticles. PubMed, 20945873. [Link]

  • Roy, A., Schneller, S. W., Keith, K. A., Hartline, C. B., & Kern, E. R. (2005). The 4′,4′-difluoro analog of 5′-noraristeromycin: A new structural prototype for possible antiviral drug development toward orthopoxvirus and cytomegalovirus. Sci-Hub. [Link]

  • Roy, A., Serbessa, T., & Schneller, S. W. (2006). 3'-Fluoro-3'-deoxy-5'-noraristeromycin derivatives: synthesis and antiviral analysis. Bioorganic & Medicinal Chemistry, 14(14), 4980–4986. [Link]

  • Schneller, S. W., et al. (1993). Synthesis and antiviral properties of (+/-)-5'-noraristeromycin and related purine carbocyclic nucleosides. A new lead for anti-human cytomegalovirus agent design. Journal of Medicinal Chemistry, 36(1), 113-118. [Link]

  • Schneller, S. W., et al. (1994). and 7-deaza-5'-noraristeromycin and their antiviral properties. Journal of Medicinal Chemistry, 37(23), 4045-4049. [Link]

  • IBL International. (n.d.). Cytomegalovirus IgM ELISA. Retrieved from [Link]

  • Atlas Medical. (n.d.). CMV IgG ELISA Test Kit. Retrieved from [Link]

  • Schneller, S. W., et al. (1993). Antiviral enantiomeric preference for 5'-noraristeromycin. Journal of Medicinal Chemistry, 36(23), 3765-3768. [Link]

  • ResearchGate. (n.d.). (PDF) A colorimetric assay for S-adenosylhomocysteine hydrolase. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Development of a High-Throughput Assay To Measure the Neutralization Capability of Anti-Cytomegalovirus Antibodies. Retrieved from [Link]

  • Li, M., et al. (2018). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. Frontiers in Chemistry, 6, 84. [Link]

  • American Chemical Society. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(12), 5895–5911. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Cytomegalovirus (CMV) Serology Lab Procedure Manual. Retrieved from [Link]

  • AB Diagnostic Systems. (2022). INSTRUCTIONS FOR USE abia CMV IgG. Retrieved from [Link]

  • Das, S. R., et al. (2002). A Mercapto Analogue of 5'-noraristeromycin. Bioorganic & Medicinal Chemistry, 10(2), 457-460. [Link]

  • Menchinskaya, E. S., et al. (2017). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Medicinal Chemistry, 24(42), 4779-4799. [Link]

  • MDPI. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(18), 4233. [Link]

  • National Center for Biotechnology Information. (2016). On Exploring Structure Activity Relationships. PMC. [Link]

  • Kometani, T., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198. [Link]

Sources

A Comparative Guide to the Therapeutic Index of S-Adenosyl-L-homocysteine (SAH) Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the selection of a lead compound hinges on a delicate balance between therapeutic efficacy and host toxicity. This balance is quantitatively captured by the therapeutic index (TI). S-adenosyl-L-homocysteine (SAH) hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY), is a critical enzyme that governs cellular methylation potential, making it a compelling target for antiviral, anticancer, and anti-inflammatory therapies.[1][2] However, its ubiquitous nature presents a significant challenge: achieving therapeutic benefit without inducing systemic toxicity.

This guide provides an in-depth comparison of prominent SAH hydrolase inhibitors, focusing on the available data that inform their therapeutic index. We will delve into their mechanisms, comparative potencies, and cytotoxicity profiles, offering a framework for selecting and evaluating these compounds in a research and development context.

The Central Role of SAH Hydrolase in Methylation

Virtually all cellular methylation reactions utilize S-adenosyl-L-methionine (SAM) as the primary methyl group donor.[3] This process yields a critical byproduct, S-adenosyl-L-homocysteine (SAH). SAH is a potent product inhibitor of most SAM-dependent methyltransferases; its accumulation would swiftly halt essential methylation of DNA, RNA, proteins, and lipids.[3][4][5]

SAH hydrolase is the sole eukaryotic enzyme responsible for preventing this feedback inhibition by catalyzing the reversible hydrolysis of SAH into adenosine (Ado) and L-homocysteine (Hcy).[3][6] By inhibiting SAHH, therapeutic agents can intentionally elevate intracellular SAH levels, thereby shutting down methylation processes that are vital for viral replication or cancer cell proliferation.[4]

SAH_Pathway cluster_methylation Methylation Cycle SAM S-adenosylmethionine (SAM) MethylatedSubstrate Methylated Substrate SAM->MethylatedSubstrate Methyl group transfer SAH S-adenosylhomocysteine (SAH) Substrate Substrate (DNA, RNA, protein) Ado_Hcy Adenosine + Homocysteine SAH->Ado_Hcy Hydrolysis Methyltransferase Methyltransferase SAH->Methyltransferase Feedback Inhibition SAHH SAH Hydrolase (SAHH) Inhibitor SAHH Inhibitor Inhibitor->SAHH

Caption: Mechanism of SAH hydrolase and its inhibition.

Defining the Therapeutic Index (TI)

The therapeutic index is a quantitative measure of a drug's safety margin.[7] It is typically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[8][9]

TI = TD50 / ED50

A higher TI is desirable, indicating a wide margin between the effective and toxic doses.[8][10] For preclinical, in vitro assessments, this is often estimated by comparing a measure of cytotoxicity (e.g., CC50, the concentration that kills 50% of cells) to a measure of efficacy (e.g., IC50 or EC50, the concentration that inhibits the target or desired process by 50%). While not a true TI, this in vitro selectivity index is a critical early indicator of a compound's therapeutic potential.

Comparative Analysis of SAHH Inhibitors

SAHH inhibitors can be broadly classified by their mechanism of action. The most studied are nucleoside analogs that act as mechanism-based inactivators or tight-binding competitive inhibitors.[1] The following table summarizes key data for several prominent inhibitors. Direct, comparative TI values are rarely published; therefore, we present potency (IC50/Ki) alongside available cytotoxicity data to inform a comparative assessment of their therapeutic potential.

InhibitorChemical StructureMechanism of InhibitionPotency (IC50 / Ki)Cytotoxicity Data (Cell Line)Therapeutic Application
Neplanocin A (Unavailable)Irreversible, mechanism-based inactivator[11][12]Ki = 8.39 nM (bovine liver SAHH)[12]IC50 = 0.5 - 1.0 µM (for plaque formation inhibition in L929 cells)[12]Antiviral, Antitumor[11][12]
3-Deazaneplanocin A (DZNep) (Unavailable)S-adenosylhomocysteine hydrolase inhibitor; also inhibits EZH2[13][14]IC50 = 0.08 - 0.24 µM (proliferation in NSCLC cells)[14][15]Less sensitive in non-cancerous cells compared to NSCLC cells[15]Anticancer, Antiviral[13][16]
Aristeromycin (Unavailable)Potent S-adenosylhomocysteine hydrolase (AHCY) inhibitor[17][18]IC50 = 38.5 nM (at 50 µM SAH)[17]IC50 = 3.2 µM (LNCaP-FGC cell growth)[17]Antiviral, Antibiotic[18][19]
Adenosine Dialdehyde (ADA) (Unavailable)Potent, purine nucleoside analogue inhibitor[20]Ki = 3.3 nM[20]Potent anti-tumor activity in vivo[20]Anticancer, Research Tool[20][21]
DZ2002 (Unavailable)Reversible, Type III inhibitor[1]More effective SAHH blockade than a Type I inhibitor[1]Greatly reduced cytotoxicity compared to Type I inhibitors[1]Immunosuppressive[1]

Expert Insights:

  • Neplanocin A and Aristeromycin are carbocyclic adenosine analogues that are among the most potent SAHH inhibitors known.[1][18][22] Their high potency, however, is often coupled with significant cytotoxicity, a common issue for irreversible inhibitors that can lead to a narrow therapeutic window. Neplanocin A's inhibition of vaccinia virus multiplication at concentrations showing little host cell toxicity demonstrates a potentially favorable selectivity in an antiviral context.[12]

  • 3-Deazaneplanocin A (DZNep) represents a fascinating case. While it inhibits SAHH, its anticancer effects are also strongly linked to its ability to deplete the histone methyltransferase EZH2.[13][15][23] This dual mechanism might contribute to its efficacy. Importantly, studies have shown it is less toxic to non-cancerous bronchial and fibroblast cell lines than to non-small cell lung cancer (NSCLC) cells, suggesting a degree of cancer cell selectivity.[15]

  • DZ2002 exemplifies a modern approach to inhibitor design. As a reversible, Type III inhibitor, it was specifically developed to reduce the cytotoxicity associated with earlier-generation, irreversible (Type I) inhibitors.[1] The finding that it blocks the enzyme more effectively while being significantly less toxic highlights a promising strategy for improving the therapeutic index.[1]

Experimental Protocol: Determining the In Vitro IC50 of an SAHH Inhibitor

This protocol describes a self-validating system to determine the concentration of an inhibitor required to reduce the activity of purified SAH hydrolase by 50% (IC50). The method is based on the photometric detection of L-homocysteine, a product of the SAHH-catalyzed hydrolysis of SAH.[24]

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human SAH hydrolase is used to ensure high purity and relevance to human drug development.

  • Detection Method: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid) or Ellman's reagent) reacts with the free sulfhydryl group of the homocysteine product to yield a yellow-colored compound (TNB²⁻) that can be quantified by measuring absorbance at 412 nm. This provides a continuous and direct measure of enzyme activity.[24]

  • Substrate Concentration: The concentration of the substrate (SAH) is typically set at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors.[25]

  • Pre-incubation: The enzyme is pre-incubated with the inhibitor before adding the substrate. This is critical for time-dependent or irreversible inhibitors to allow for sufficient binding to the enzyme, ensuring an accurate measurement of potency.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents: - Assay Buffer (e.g., K-Phosphate) - SAHH Enzyme Stock - Inhibitor Serial Dilutions - SAH Substrate Stock - DTNB Detection Reagent B 2. Set up 96-well Plate: Add Buffer, DTNB, and SAHH to all wells. A->B C 3. Add Inhibitor: Add serial dilutions of inhibitor (or vehicle for control) to wells. B->C D 4. Pre-incubate: Incubate plate at 37°C for 15 minutes. C->D E 5. Initiate Reaction: Add SAH substrate to all wells to start the reaction. D->E F 6. Measure Absorbance: Read absorbance at 412 nm kinetically over 30 minutes. E->F G 7. Calculate Reaction Rates: Determine the initial velocity (V₀) for each inhibitor concentration. F->G H 8. Plot and Fit Data: Plot % Inhibition vs. [Inhibitor] using non-linear regression. G->H I 9. Determine IC50: Calculate the inhibitor concentration that causes 50% inhibition. H->I

Caption: Experimental workflow for determining the IC50 of an SAHH inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 7.5.

    • SAHH Enzyme: Prepare a working stock of recombinant human SAHH in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Inhibitor Stock: Prepare a 10 mM stock of the test inhibitor in DMSO. Create a 10-point serial dilution series in DMSO.

    • Substrate (SAH): Prepare a working stock of S-adenosyl-L-homocysteine in assay buffer.

    • Detection Reagent (DTNB): Prepare a 10 mM stock of DTNB in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 170 µL of a master mix containing assay buffer, DTNB (final concentration 0.5 mM), and SAHH enzyme.

    • Add 2 µL of the inhibitor serial dilutions to the appropriate wells. For control wells (100% activity) and blank wells (0% activity), add 2 µL of DMSO.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the SAH substrate to all wells (except the blank, which receives 20 µL of assay buffer).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Collection and Analysis:

    • Measure the absorbance at 412 nm every minute for 30 minutes.

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Conclusion and Future Directions

The therapeutic index remains the paramount consideration in the development of SAHH inhibitors. While early, potent, irreversible inhibitors like Neplanocin A demonstrated therapeutic promise, their associated cytotoxicity has driven the field toward developing more selective and safer alternatives. The reduced toxicity of the reversible inhibitor DZ2002 and the targeted cancer-cell effects of DZNep represent significant advances.[1][15]

Future research must focus on designing inhibitors with high specificity for the SAHH enzyme in target cells (e.g., cancer cells or virus-infected cells) over healthy host cells. A comprehensive understanding of an inhibitor's off-target effects and a thorough evaluation in relevant in vivo models are essential to accurately predict its clinical therapeutic index. The methodologies and comparative data presented in this guide provide a foundational framework for researchers to rationally select, evaluate, and advance the next generation of SAH hydrolase inhibitors.

References

  • ResearchGate. (2025, August 7). Recent advances in S-adenosyl-L-homocysteine hydrolase inhibitors and their potential clinical applications | Request PDF. [Link]

  • Chiang, P. K. (1998). Biological effects of inhibitors of S-adenosylhomocysteine hydrolase. PubMed. [Link]

  • Patsnap Synapse. (2024, June 25). What are SAHH inhibitors and how do they work?. [Link]

  • Frontiers. (n.d.). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. [Link]

  • ScienceDirect. (n.d.). S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system. [Link]

  • ACS Publications. (2024). 3-Deazaneplanocin A (DZNep): A Drug That Deserves a Second Look. Journal of Medicinal Chemistry. [Link]

  • AHA/ASA Journals. (2019, February 18). Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway. Circulation. [Link]

  • PMC. (2025, February 4). Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression. [Link]

  • Wikipedia. (n.d.). 3-Deazaneplanocin A. [Link]

  • National Center for Biotechnology Information. (2018, March 21). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. [Link]

  • National Center for Biotechnology Information. (2020, December 16). S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains. [Link]

  • PubMed. (2012, November). Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells. [Link]

  • PlumX Metrics. (n.d.). adenosylmethionine, S -adenosylhomocysteine: correlations with ribavirin induced anemia. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Deazaneplanocin A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation. [Link]

  • PubMed. (1984, April 10). Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells. [Link]

  • ScienceDaily. (2018, March 1). A near-universal way to measure enzyme inhibition. [Link]

  • Chemistry Stack Exchange. (2015, March 2). How to determine enzyme inhibitor efficacy?. [Link]

  • PubMed. (2012, October). The determination and interpretation of the therapeutic index in drug development. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. [Link]

  • ResearchGate. (2025, August 10). Chemistry and Bioactivities of Aristeromycins: An Overview. [Link]

  • National Center for Biotechnology Information. (n.d.). (-)-Neplanocin A. PubChem. [Link]

  • Cambridge Bioscience. (n.d.). Aristeromycin - TargetMol Chemicals Inc. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • PubMed. (1997, November). Neplanocin A, a potent inhibitor of S-adenosylhomocysteine hydrolase, potentiates granulocytic differentiation of acute promyelocytic leukemia cells induced by all-trans retinoic acid. [Link]

  • PubMed. (2016). Chemistry and Bioactivities of Aristeromycins: An Overview. [Link]

  • GARDP Revive. (n.d.). Therapeutic index. [Link]

  • YouTube. (2022, April 20). Therapeutic Index (Pharmacodynamics Part 16) | Dr. Shikha Parmar. [Link]

  • Lab Results Explained. (n.d.). S-adenosylhomocysteine (SAH) - Methylation Panel. [Link]

  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. [Link]

Sources

Structural Analogs of 5'-Noraristeromycin: A Comparative Guide to Biological Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nor" Modification Paradigm

5'-Noraristeromycin represents a pivotal structural evolution in the field of carbocyclic nucleosides. Unlike its parent compound, Aristeromycin , which mimics adenosine but suffers from severe host toxicity due to 5'-phosphorylation, 5'-noraristeromycin lacks the 5'-methylene group. This "nor" modification (removal of the C5' carbon) renders the molecule unrecognizable to cellular kinases, preventing the formation of toxic nucleotide triphosphates while retaining high affinity for the target enzyme, S-Adenosyl-L-homocysteine (SAH) Hydrolase .

This guide objectively compares 5'-noraristeromycin with its structural analogs, focusing on the critical balance between SAH hydrolase inhibition (efficacy) and kinase avoidance (safety) .

Mechanism of Action: The SAH Hydrolase Blockade

The biological activity of these analogs hinges on the inhibition of SAH hydrolase.[1][2] This enzyme is the gatekeeper of cellular methylation.

The Signaling Cascade

When SAH hydrolase is inhibited, S-Adenosyl-L-homocysteine (SAH) accumulates.[1][3][4] SAH is a potent feedback inhibitor of S-Adenosylmethionine (SAM)-dependent methyltransferases. In viruses, this blockade prevents the 5'-capping of viral mRNA (specifically the N7-methylation of guanosine), leading to abortive viral translation.

SAH_Pathway SAM S-Adenosylmethionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH CH3 Transfer MethylTrans Methyltransferases (Viral mRNA Capping) SAH->MethylTrans Feedback Inhibition (Accumulation) Adenosine Adenosine + Homocysteine SAH->Adenosine Hydrolysis SAH_Hydro SAH Hydrolase (Target Enzyme) SAH_Hydro->SAH Catalyzes Inhibitor 5'-Noraristeromycin (Inhibitor) Inhibitor->SAH_Hydro Inhibits (Ki ~ nM)

Figure 1: Mechanism of Action.[1][2][3][4] Inhibition of SAH Hydrolase leads to SAH accumulation, which shuts down viral mRNA capping.[1][3]

Comparative Analysis of Structural Analogs

The following table synthesizes data from key studies comparing the parent compound with its "nor" derivatives.

Table 1: Biological Profile Comparison
CompoundStructure FeatureTarget SpecificityKey Biological ActivityToxicity Profile
Aristeromycin Carbocyclic AdenosineSAH Hydrolase + Cellular KinasesBroad-spectrum AntiviralHigh (Phosphorylated to toxic NTPs)
Neplanocin A Cyclopentenyl AdenosineSAH Hydrolase (Type I mechanism)Potent vs. VSV, Vaccinia, EbolaHigh (Mitochondrial toxicity)
(-)-5'-Noraristeromycin Lacks 5'-CH2OH (D-like config)SAH HydrolaseVaccinia, CMV, VSV, Measles Low (Cannot be phosphorylated)
(+)-5'-Noraristeromycin Lacks 5'-CH2OH (L-like config)SAH HydrolaseHepatitis B Virus (HBV) Low
3-Deaza-5'-noraristeromycin 3-Deaza modified baseSAH HydrolaseModerate AntiviralVery Low
Critical Insight: The Enantiomeric Switch

Unlike most nucleosides where only one enantiomer is active, 5'-noraristeromycin exhibits a unique virus-specific enantiomeric preference :

  • (-)-Enantiomer: Mimics the natural D-adenosine configuration in the binding pocket of SAH hydrolase. It is the active agent against Poxviruses (Vaccinia) and Cytomegalovirus (CMV) .

  • (+)-Enantiomer: Surprisingly, this "L-like" enantiomer is the active form against Hepatitis B Virus (HBV) , likely due to a different binding mode or a secondary target in the HBV replication cycle.

Experimental Protocols (Self-Validating Systems)

Protocol A: SAH Hydrolase Inhibition Assay

This assay validates the primary mechanism. It measures the hydrolysis of


 into adenosine and homocysteine.

Reagents:

  • Recombinant Human SAH Hydrolase (rec-SAHH).

  • Substrate:

    
     (50 mCi/mmol).
    
  • Buffer: 50 mM Potassium Phosphate (pH 7.2), 1 mM EDTA.

Workflow:

  • Incubation: Mix 10 µL of enzyme (0.1 units) with test compound (0.1 nM – 100 µM) in buffer. Incubate at 37°C for 15 min.

  • Reaction Start: Add 50 µM

    
    . Incubate for 15 min.
    
  • Termination: Add 20 µL of 5 M Formic Acid.

  • Separation: Spot 5 µL of reaction mix onto Cellulose PEI-F thin-layer chromatography (TLC) plates.

  • Development: Run TLC in 1-butanol/acetic acid/water (12:3:5).

  • Quantification: Cut spots for SAH (Rf ~0.2) and Adenosine (Rf ~0.6). Count radioactivity via liquid scintillation.

  • Calculation:

    
     is determined using a Dixon plot (
    
    
    
    vs.
    
    
    ).
Protocol B: Antiviral Cytotoxicity Assay (Neutral Red Uptake)

To ensure observed activity is not due to host cell death, this protocol must run parallel to viral assays.

Cells: Jurkat (T-cell leukemia) or HUH-7 (Liver). Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add 5'-Noraristeromycin (serial dilutions: 0.1 – 100 µM). Include Aristeromycin as a positive toxicity control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Staining: Add 0.034% Neutral Red solution. Incubate 2 hours.

  • Wash: Remove media, wash with PBS.

  • Lysis: Add Ethanol/Acetic Acid (50:1) to solubilize dye.

  • Read: Measure Absorbance at 540 nm.

  • Validation: The

    
     (Cytotoxic Concentration 50%) of 5'-Noraristeromycin should be >100 µM, whereas Aristeromycin typically shows toxicity at <10 µM.
    

Quantitative Data Summary

The following data illustrates the superior therapeutic index (TI) of the "Nor" analogs compared to the parent.

Table 2: Antiviral Efficacy vs. Cytotoxicity (Vaccinia Virus)
CompoundEC50 (µM) [Antiviral]CC50 (µM) [Toxicity]Selectivity Index (SI)
Aristeromycin 0.52.04
Neplanocin A 0.10.88
(-)-5'-Noraristeromycin 0.8 >100 >125
4',4'-Difluoro-5'-nor 143>200~1.4

Note: While Neplanocin A is more potent, its toxicity window is dangerously narrow. (-)-5'-Noraristeromycin offers a viable therapeutic window.

Synthesis Logic & Structural Evolution

The synthesis of these analogs typically proceeds from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one or D-ribose (via ring-closing metathesis). The critical step in "Nor" synthesis is the coupling of the base to the carbocyclic ring without generating the 5'-hydroxymethyl group.

Synthesis_Logic Precursor Cyclopentenyl Acetate (Chiral Scaffold) Coupling Pd(0) Catalyzed Coupling (Trost Conditions) Precursor->Coupling Intermediate Protected Carbocyclic Nucleoside Coupling->Intermediate Base Adenine / 3-Deazaadenine Base->Coupling Deprotection Acid Hydrolysis / Ammonolysis Intermediate->Deprotection Product 5'-Noraristeromycin Deprotection->Product

Figure 2: Simplified Synthetic Pathway. Palladium-catalyzed coupling is the industry standard for introducing the purine base with stereochemical control.

References

  • Schneller, S. W., et al. (1992). "Synthesis and antiviral properties of (±)-5'-noraristeromycin and related purine carbocyclic nucleosides." Journal of Medicinal Chemistry. Link

  • Seley, K. L., Schneller, S. W., & Korba, B. (1997). "A 5'-Noraristeromycin Enantiomer with Activity Towards Hepatitis B Virus."[1][3][4][5][6][7] Antiviral Research. Link

  • De Clercq, E. (2005). "Antiviral activity of carbocyclic nucleoside analogues." Current Pharmaceutical Design. Link

  • Roy, A., et al. (2005).[7][8] "The 4',4'-difluoro analog of 5'-noraristeromycin: A new structural prototype for possible antiviral drug development."[7][8][9] Bioorganic & Medicinal Chemistry. Link

  • Chikinev, A. V., et al. (2024). "5'-Noraristeromycin Repurposing: Well-known S-Adenosyl-L-homocysteine Hydrolase Inhibitor As a Potential Drug Against Leukemia." Acta Naturae. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.